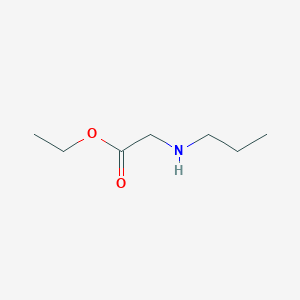

Ethyl 2-(propylamino)acetate

Description

Significance of α-Amino Esters as Synthetic Intermediates and Biologically Active Scaffolds

α-Amino esters are a pivotal class of organic molecules characterized by an amino group and an ester functional group attached to the same carbon atom (the α-carbon). This unique structural arrangement makes them exceptionally versatile as synthetic intermediates and as core scaffolds for a wide array of biologically active compounds. They are fundamental precursors to α-amino acids, the building blocks of proteins, and are instrumental in the synthesis of both natural and non-natural amino acid derivatives that exhibit a wide range of biological activities. wikipedia.org

The dual functionality of α-amino esters allows them to participate in a diverse range of chemical transformations. The amino group can act as a nucleophile or a base, while the ester group can undergo hydrolysis, amidation, or reduction. This reactivity is harnessed in numerous synthetic strategies, including peptide synthesis, where the ester group is often a protecting group for the carboxylic acid functionality of an amino acid. researchgate.net

In medicinal chemistry, the α-amino ester motif is a common feature in many pharmaceutical agents. Enantioenriched α-amino esters, particularly α-aryl glycines, are crucial subunits in various drugs. biosynth.com Their incorporation can influence a molecule's pharmacological profile, including its binding affinity to biological targets and its pharmacokinetic properties. Furthermore, the development of novel molecular scaffolds from α,α-disubstituted amino acids is a significant area of research aimed at creating new lead compounds for drug discovery. researchgate.net Modern synthetic methods, including biocatalytic processes like nitrene C-H insertion and organocatalytic asymmetric reactions, have expanded the ability to create structurally diverse and stereochemically pure α-amino esters, underscoring their continued importance in science. biosynth.combldpharm.com

Historical Context and Evolution of Research on Ethyl 2-(propylamino)acetate and Related Structures

The history of this compound is intrinsically linked to the broader history of amino acid synthesis and the development of N-alkylation techniques. While specific historical accounts focusing solely on this compound are not prominent, its structural class, N-substituted amino acid esters, has been accessible since the foundational work in amino acid chemistry.

The first synthesis of an amino acid was achieved by Adolph Strecker in 1850. The Strecker synthesis, which involves the reaction of an aldehyde, ammonia (B1221849), and cyanide, could be adapted by using primary or secondary amines instead of ammonia to produce N-substituted amino acids. wikipedia.org This established an early, albeit indirect, pathway to compounds like N-propylglycine, the precursor acid to this compound.

Throughout the 20th century, methods for the N-alkylation of amino acids and their esters evolved. Traditional methods often relied on reductive amination of aldehydes or nucleophilic substitution with alkyl halides. While effective, these methods can suffer from poor selectivity and atom economy. nih.gov

The late 20th and early 21st centuries have seen a significant shift towards more efficient and sustainable catalytic methods. A major advancement has been the development of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. researchgate.net This methodology allows for the direct N-alkylation of amines (including amino esters) using alcohols, with water as the only byproduct. nih.gov Catalysts based on ruthenium and iridium have proven particularly effective for this transformation, offering a green and atom-economic route to N-alkyl amino esters. researchgate.netnih.gov These modern methods represent the current state-of-the-art for synthesizing compounds like this compound, reflecting a long evolution from classical stoichiometric reactions to highly efficient catalytic processes.

Current Academic Research Trends and Future Directions for this compound

Current research involving this compound positions it primarily as a chemical building block or intermediate rather than a standalone subject of investigation. biosynth.com Its value lies in its utility for constructing more complex molecules. The academic trends relevant to this compound are therefore reflected in the innovative ways its structural motifs—the N-propyl amine and the ethyl acetate (B1210297)—are being incorporated into larger, functional molecules.

A significant research trend is the continued development of highly efficient and selective catalytic methods for the synthesis of N-alkyl amino esters. Ruthenium-catalyzed N-alkylation of amino acid esters with alcohols, for example, is a powerful, atom-economic, and base-free methodology that maintains stereochemical integrity. nih.govcambridge.org These advancements facilitate easier access to a wide range of compounds structurally related to this compound, which can then be used in further synthetic applications.

Future directions for compounds like this compound are tied to their application in creating novel functional molecules. For instance, research has shown that converting known drugs, such as ibuprofen, into alkyl ester salts of amino acid derivatives can enhance their physicochemical properties, including water solubility and skin permeability for transdermal applications. mdpi.com This suggests a potential future role for simple amino esters in the design of prodrugs or improved drug delivery systems.

Furthermore, the demand for novel peptide-based therapeutics and peptidomimetics is growing. N-substituted amino acids are key components in these structures, often conferring increased stability against enzymatic degradation. As peptide synthesis technologies advance, the need for a diverse toolkit of building blocks, including N-alkyl amino esters, will continue to expand. creative-peptides.comgoogle.com Therefore, the future of this compound and its analogs is likely to be as versatile starting materials in the synthesis of new pharmaceuticals, functional materials, and other high-value chemical products.

Data Table for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 40693-96-7 biosynth.com |

| Molecular Formula | C₇H₁₅NO₂ uni.lu |

| Molecular Weight | 145.2 g/mol biosynth.com |

| SMILES | CCCNCC(=O)OCC uni.lu |

| InChI Key | JJUSZJBGNONFQT-UHFFFAOYSA-N uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(propylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5-8-6-7(9)10-4-2/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUSZJBGNONFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40693-96-7 | |

| Record name | ethyl 2-(propylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 2 Propylamino Acetate

Direct Synthesis Strategies for Ethyl 2-(propylamino)acetate

The direct synthesis of this compound can be achieved through several key chemical reactions. These methods offer different advantages in terms of yield, reaction conditions, and scalability.

Esterification Reactions for Carboxylic Acid Precursors

Esterification is a fundamental reaction in organic chemistry used to form esters. In the context of synthesizing this compound, a carboxylic acid precursor is reacted with ethanol (B145695) in the presence of an acid catalyst. A common precursor for this synthesis is 2-(propylamino)acetic acid. The reaction is typically driven to completion by removing the water formed during the reaction.

Systematic studies on the esterification process to produce ethyl acetate (B1210297) have shown that factors such as the molar ratio of reactants, catalyst dosage, and reaction temperature are crucial in controlling the productivity and purity of the final product. hillpublisher.comgoogle.com For instance, using concentrated sulfuric acid as a catalyst, optimal reaction temperatures are often found in the range of 80-85°C. hillpublisher.com

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product |

|---|---|---|---|---|

| 2-(propylamino)acetic acid | Ethanol | Concentrated H₂SO₄ | 80-85°C, Removal of water | This compound |

Reductive Amination Approaches

Reductive amination is a powerful method for forming amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.comd-nb.info This two-step process involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this can involve the reaction of ethyl glyoxylate (B1226380) with propylamine (B44156).

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com This method avoids the common problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com Modern approaches also utilize catalysts based on earth-abundant metals, such as iron, to facilitate the reaction. d-nb.info

| Carbonyl Compound | Amine | Reducing Agent | Key Features | Product |

|---|---|---|---|---|

| Ethyl glyoxylate | Propylamine | NaBH₃CN or NaBH(OAc)₃ | Controlled, avoids over-alkylation | This compound |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile attacks an electrophilic center, displacing a leaving group. scirp.org The synthesis of this compound via this route typically involves the reaction of propylamine with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. nih.gov

In this reaction, the amino group of propylamine acts as the nucleophile, attacking the carbon atom bonded to the halogen in the ethyl haloacetate. A base, such as potassium carbonate (K₂CO₃), is often used to neutralize the hydrohalic acid formed as a byproduct. nih.gov This method is a straightforward and widely used approach for the preparation of α-amino esters.

Derivatization and Functionalization of the Amino Moiety in this compound

The secondary amine in this compound provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in this compound can be further functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide, in the presence of a base. This reaction introduces a new alkyl group onto the nitrogen atom. For instance, N-alkylation of a similar compound, 2-amino-3-acylthiophene, has been accomplished using various alkyl halides in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) in dimethylformamide (DMF). rsc.org These conditions facilitate the formation of a new C-N bond.

N-Acylation: This reaction involves treating the amine with an acylating agent, like an acyl chloride or an acid anhydride, to form an amide. For example, N-acylation of a secondary amine can be achieved using acetyl chloride, leading to the corresponding N-acetyl derivative.

| Reaction Type | Reagent | Functional Group Introduced | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Alkyl group | Tertiary amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Acyl group | Amide |

Cyclization Reactions to Form Heterocyclic Derivatives

The bifunctional nature of this compound and its derivatives makes them suitable precursors for the synthesis of various heterocyclic compounds. These cyclization reactions are powerful tools for building complex molecular architectures. nih.gov

The strategy for cyclization often depends on the specific functional groups present in the molecule and the desired heterocyclic ring system. For instance, intramolecular reactions can lead to the formation of five or six-membered rings. The selectivity of these reactions (endo- vs. exo-cyclization) can often be controlled by the choice of solvent and reagents. mdpi.com For example, in some systems, protic solvents favor exo-cyclization, while aprotic solvents lead to endo-cyclization. mdpi.com Radical cyclizations are also an effective method for constructing five-membered heterocycles. researchgate.net

The synthesis of complex heterocyclic structures, such as tetrahydroquinolines, can be achieved through catalytic alkene cyclization reactions. nih.gov These reactions can form multiple rings and stereocenters in a single step with high control. nih.gov

Formation of Amide and Oxamate (B1226882) Derivatives

The secondary amine of this compound serves as a nucleophilic site for acylation reactions, leading to the formation of N-substituted amides and oxamates. These derivatives are of interest in various fields, including medicinal chemistry.

Amide Synthesis: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the resulting acid, yields N-acyl derivatives. For instance, the coupling of carboxylic acids with the amine can be facilitated by peptide coupling reagents or through enzymatic catalysis. Lipases, such as those from Candida antarctica (CAL-B), have been shown to catalyze the amidation of free carboxylic acids, which can be a more sustainable approach. whiterose.ac.uk This enzymatic method often proceeds under mild conditions and can exhibit high chemoselectivity. whiterose.ac.uk

Oxamate Synthesis: The formation of oxamate derivatives is achieved by reacting this compound with an appropriate oxalyl derivative, such as ethyl oxalyl chloride. chim.itorgsyn.org This reaction, known as N-acylation, typically occurs in an inert solvent with a base to neutralize the hydrochloric acid byproduct. The resulting N-[(ethoxycarbonyl)methyl]-N-propyloxamate contains two ester functionalities and an amide linkage, making it a potentially useful building block for more complex molecules. A general procedure involves the slow addition of ethyl oxalyl chloride to a cooled solution of this compound and a base like pyridine (B92270) or triethylamine in a solvent such as dichloromethane (B109758). asianpubs.org

A related compound, N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide, is synthesized from p-menthane-3-carboxylic acid and ethyl glycinate (B8599266), demonstrating the formation of an amide bond from an amine and a carboxylic acid derivative. chemicalbook.comthegoodscentscompany.comfemaflavor.org

Modifications at the Ester Group of this compound

The ethyl ester group of the title compound can undergo several key transformations, including transesterification and hydrolysis, to generate other esters or the corresponding carboxylic acid.

Transesterification involves the conversion of the ethyl ester to a different alkyl or aryl ester by reaction with another alcohol. This process is typically catalyzed by acids, bases, or enzymes. google.comscielo.br For example, heating this compound with an excess of another alcohol, such as methanol (B129727) or isopropanol, in the presence of a catalyst like sulfuric acid or sodium methoxide, will shift the equilibrium towards the formation of the new ester. scielo.br

Enzyme-catalyzed transesterification, often using lipases, offers a green alternative that proceeds under milder conditions and can exhibit high selectivity. chemrxiv.org For example, Lipase B from Candida antarctica is a well-known catalyst for the transesterification of various esters. chemrxiv.org The choice of alcohol and catalyst can be tailored to optimize the yield and purity of the desired product.

| Catalyst Type | Example Catalyst | Typical Conditions | Product |

| Acid | Sulfuric Acid (H₂SO₄) | Reflux with excess alcohol | Mthis compound |

| Base | Sodium Methoxide (NaOMe) | Reflux with excess alcohol | Mthis compound |

| Enzyme | Lipase | Mild temperature, organic solvent | Various alkyl 2-(propylamino)acetates |

This table provides illustrative examples of catalyst types used in the transesterification of this compound.

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(propylamino)acetic acid, can be achieved under either acidic or basic conditions. vulcanchem.comlibretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. libretexts.org Heating the ester with a large excess of water in the presence of a strong acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid) leads to an equilibrium mixture containing the carboxylic acid, ethanol, the starting ester, and water. libretexts.orglibretexts.org Using a large volume of water helps to drive the reaction to completion. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The reaction is irreversible as the carboxylate salt formed is not readily attacked by the alcohol. The final products are the salt of the carboxylic acid (e.g., sodium 2-(propylamino)acetate) and ethanol. libretexts.org Subsequent acidification is required to isolate the free carboxylic acid. This method typically goes to completion. libretexts.org

| Condition | Reagents | Products | Notes |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, excess H₂O, heat | 2-(propylamino)acetic acid + Ethanol | Reversible reaction libretexts.org |

| Basic Hydrolysis | NaOH(aq) or KOH(aq), heat; then H₃O⁺ | 2-(propylamino)acetic acid + Ethanol | Irreversible, goes to completion libretexts.org |

This table summarizes the conditions and products for the hydrolysis of this compound.

Catalytic Approaches in the Synthesis of this compound and its Analogues

Catalytic methods are central to the efficient synthesis of this compound. A prominent strategy is reductive amination. masterorganicchemistry.comwikipedia.orgbeilstein-journals.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.comwikipedia.org

For the synthesis of this compound, this can be achieved by reacting ethyl glyoxylate with propylamine. The intermediate imine is subsequently reduced using a variety of reducing agents. Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comorganic-chemistry.org Alternatively, catalytic hydrogenation over platinum, palladium, or nickel catalysts can be employed. wikipedia.orggoogle.com This method is considered a green chemistry approach due to its high atom economy and potential for one-pot synthesis under mild conditions. wikipedia.org

Another synthetic route is the N-alkylation of ethyl glycinate with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base. However, this method can be difficult to control and may lead to over-alkylation, producing the tertiary amine. masterorganicchemistry.com Reductive amination generally offers better control for producing secondary amines. masterorganicchemistry.com

Stereoselective Synthesis of Enantiopure this compound

The molecule this compound (CH₃CH₂CH₂-NH-CH₂-COOCH₂CH₃) is achiral. Its alpha-carbon (the -CH₂- group between the nitrogen and the carbonyl group) is bonded to two identical hydrogen atoms, and thus it is not a stereocenter. Consequently, this compound does not exist as enantiomers, and stereoselective synthesis to produce an enantiopure form is not applicable.

However, chirality can be a factor in more complex analogues. For instance, if a substituent were introduced at the alpha-carbon, creating a chiral center, then stereoselective synthesis would become relevant. acs.org Similarly, derivatives where the propyl group or the ethyl group are replaced by chiral moieties would also require stereoselective synthetic methods. google.com In such hypothetical cases, strategies could involve the use of chiral auxiliaries, asymmetric catalysis, or resolution of a racemic mixture. acs.orggoogle.comnih.gov For example, the synthesis of enantiopure (R)- and (S)-enantiomers of ethyl 2-((7-nitro-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)acetate has been reported, starting from enantiopure intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Propylamino Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. The spectrum of Ethyl 2-(propylamino)acetate reveals five distinct signals, corresponding to the five non-equivalent sets of protons in the structure. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal allow for the precise assignment of each proton.

A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a quartet at approximately 4.14 ppm, characteristic of the methylene (B1212753) protons (-O-CH₂-) of the ethyl ester group, which are split by the adjacent methyl protons. A triplet corresponding to these methyl protons (-CH₃) appears upfield at around 1.26 ppm. The methylene protons alpha to the carbonyl group (-N-CH₂-C=O) appear as a singlet at 3.30 ppm. The propyl group attached to the nitrogen atom exhibits a triplet at 2.60 ppm for the methylene protons adjacent to the nitrogen (-N-CH₂-), a multiplet around 1.50 ppm for the central methylene protons (-CH₂-), and a triplet for the terminal methyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -O-CH₂-CH₃ | 4.14 | Quartet (q) | 7.1 | 2H |

| -N-CH₂-C(O)- | 3.30 | Singlet (s) | N/A | 2H |

| -N-CH₂-CH₂-CH₃ | 2.60 | Triplet (t) | 7.4 | 2H |

| -CH₂-CH₂-CH₃ | 1.50 | Multiplet (m) | N/A | 2H |

| -O-CH₂-CH₃ | 1.26 | Triplet (t) | 7.2 | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

While specific experimental data is not widely published, the chemical shifts can be reliably predicted based on established correlation tables and data from analogous structures. The carbonyl carbon (C=O) of the ester is expected to be the most downfield signal, typically in the range of 170-175 ppm. The methylene carbon of the ester's ethoxy group (-O-CH₂-) is deshielded by the oxygen atom and would appear around 60-62 ppm. pressbooks.publibretexts.orglibretexts.orgdocbrown.info Carbons directly attached to the nitrogen atom are also shifted downfield. oregonstate.edu The remaining alkyl carbons appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(O)O- | ~172 |

| -O-CH₂-CH₃ | ~61 |

| -N-CH₂-C(O)- | ~52 |

| -N-CH₂-CH₂-CH₃ | ~50 |

| -N-CH₂-CH₂-CH₃ | ~23 |

| -O-CH₂-CH₃ | ~14 |

| -CH₂-CH₂-CH₃ | ~11 |

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between nuclei, which is crucial for confirming the complete molecular structure. sdsu.eduucalgary.calongdom.org

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the -O-CH₂- protons (δ ~4.14) with the -CH₃ protons (δ ~1.26) of the ethyl group. It would also show correlations within the propyl chain: between the -N-CH₂- protons (δ ~2.60) and the central -CH₂- protons (δ ~1.50), and between those central protons and the terminal -CH₃ protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique would definitively link the proton assignments from Table 1 to the carbon assignments in Table 2. For instance, a cross-peak would confirm the connection between the proton signal at δ 4.14 and the carbon signal at δ ~61.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different spin systems. Key HMBC correlations for this compound would include a cross-peak from the -O-CH₂- protons (δ 4.14) to the carbonyl carbon (δ ~172) and from the -N-CH₂-C(O)- protons (δ 3.30) to the same carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining stereochemistry and conformational preferences, though for a flexible molecule like this compound, it would primarily confirm the proximity of protons on adjacent carbons.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For this compound (C₇H₁₅NO₂), the monoisotopic mass is 145.11028 Da. HR-MS analysis would typically measure the mass of the protonated molecule, [M+H]⁺, with a calculated exact mass of 146.11756 Da, confirming the elemental composition with high accuracy.

ESI and APCI are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation in the ion source.

Electrospray Ionization (ESI): This is the most common ionization method for polar and moderately polar molecules. Given the presence of a basic secondary amine group, this compound is readily protonated in solution. ESI in positive ion mode would efficiently generate the protonated molecular ion, [M+H]⁺ (m/z 146.1), making it an ideal technique for this compound. Adducts with other cations, such as sodium [M+Na]⁺, may also be observed.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and involves ionizing the analyte in the gas phase. While ESI is generally preferred for a molecule like this, APCI could also be used and would be expected to produce the same protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific mass-to-charge ratio (m/z), such as the [M+H]⁺ ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting fragment ions. This process provides a fragmentation pattern that serves as a structural fingerprint.

The fragmentation of the [M+H]⁺ ion of this compound (m/z 146.1) would likely proceed through several characteristic pathways common to esters and amines. libretexts.orglibretexts.org Key fragmentation events would include:

Loss of ethanol (B145695) (C₂H₅OH): A neutral loss of 46 Da, resulting in an ion at m/z 100.1.

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the ester C-O bond, leading to a loss of 45 Da and formation of an acylium ion at m/z 101.1.

Cleavage of the entire ethoxycarbonyl group (-C(O)OC₂H₅): A loss of 73 Da, producing an ion at m/z 73.1.

Alpha-cleavage: Fragmentation of the bond adjacent to the nitrogen atom is a characteristic pathway for amines. This could involve the loss of an ethyl radical (•C₂H₅) from the N-propyl group, resulting in a stable iminium ion at m/z 117.1.

Table 3: Plausible MS/MS Fragmentation Pathways for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |

|---|---|---|---|

| 146.1 | 117.1 | 29 (•C₂H₅) | [CH₃CH₂CH₂NH=CH₂]⁺ |

| 146.1 | 100.1 | 46 (C₂H₅OH) | Propylamino ketene (B1206846) ion |

| 146.1 | 88.1 | 58 (C₃H₆+H₂) | [H₂N=CHCOOC₂H₅]⁺ |

| 146.1 | 73.1 | 73 (•C(O)OC₂H₅) | [CH₃CH₂CH₂NHCH₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its key functional groups through their characteristic vibrational modes. The molecule contains a secondary amine (-NH-) group and an ester (-COOC-) functionality, each exhibiting distinct spectral signatures.

In the Infrared (IR) spectrum of this compound, the presence of the secondary amine is primarily confirmed by a single, relatively weak N-H stretching vibration, which is expected to appear in the region of 3350-3310 cm⁻¹ spectroscopyonline.comorgchemboulder.com. This band is typically sharper than the broad O-H stretching bands of alcohols openstax.org. Another characteristic vibration for secondary amines is the N-H bending, although this can be weak and is not always prominent. Additionally, the C-N stretching vibration for aliphatic amines is anticipated to produce a weak to medium band in the 1250-1020 cm⁻¹ range orgchemboulder.com.

The ester functional group provides several strong and characteristic IR absorptions. A prominent, sharp peak corresponding to the C=O (carbonyl) stretching vibration is expected in the range of 1750-1735 cm⁻¹ for a saturated aliphatic ester spectroscopyonline.comorgchemboulder.commasterorganicchemistry.com. The presence of two distinct C-O stretching vibrations is also a hallmark of esters, typically appearing as strong bands within the 1300-1000 cm⁻¹ region spectroscopyonline.comorgchemboulder.com.

Table 1: Predicted Infrared (IR) and Raman Spectroscopy Vibrational Mode Analysis for this compound.

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 (weak, sharp) | 3350 - 3310 (weak) |

| Ester | C=O Stretch | 1750 - 1735 (strong, sharp) | ~1740 |

| Ester | C-O Stretch | 1300 - 1000 (two strong bands) | Observable |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 (weak to medium) | Observable |

| Alkyl Groups | C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| Alkyl Groups | C-H Bend | 1470 - 1370 | 1470 - 1370 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of this compound and for its isolation from reaction mixtures or impurities. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, provide robust analytical solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its partitioning between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase within a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under specific chromatographic conditions.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. This fragmentation pattern provides definitive structural information, allowing for unambiguous identification of this compound. GC-MS is also highly sensitive, enabling the detection and quantification of trace impurities.

Table 2: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of this compound.

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Temperature Program | Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 40-400 amu |

For compounds that may not be sufficiently volatile or thermally stable for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative. In LC-MS, the separation is achieved in the liquid phase, with the sample being dissolved in a suitable solvent and passed through a column packed with a stationary phase. The separation mechanism is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For a compound like this compound, reversed-phase chromatography, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid), would be a common approach.

The eluent from the LC column is introduced into the mass spectrometer via an interface that removes the solvent and ionizes the analyte. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that can generate protonated molecules [M+H]⁺ with minimal fragmentation, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of the selected parent ion. LC-MS is particularly useful for analyzing complex mixtures and for the purification of compounds via preparative LC.

Table 3: Illustrative Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for the Analysis of this compound.

| Parameter | Value |

|---|---|

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Mass Range | 50-500 m/z |

Computational Chemistry and Mechanistic Insights into Ethyl 2 Propylamino Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. These methods provide a quantum mechanical description of the electron distribution, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and a variety of electronic properties. For Ethyl 2-(propylamino)acetate, a DFT study, typically employing a functional like B3LYP with a basis set such as 6-31G*, would be used to determine the optimized ground state geometry.

This analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties derived from DFT calculations provide a quantitative measure of the molecule's reactivity.

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, which are crucial for the experimental identification and characterization of a compound. By calculating the shielding tensors for each nucleus, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the calculation of the second derivatives of the energy with respect to atomic displacements allows for the prediction of vibrational frequencies observed in Infrared (IR) spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| ¹H NMR Chemical Shifts | (ppm values for each proton) | Correlates to the chemical environment of hydrogen atoms. |

| ¹³C NMR Chemical Shifts | (ppm values for each carbon) | Correlates to the chemical environment of carbon atoms. |

| Key IR Frequencies | (cm⁻¹ for N-H, C=O, C-O stretches) | Corresponds to the vibrational modes of specific functional groups. |

Note: These values are hypothetical and would be the output of specific computational spectroscopic calculations.

Conformational Analysis and Molecular Flexibility Studies

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. This is typically achieved by systematically rotating the dihedral angles of key bonds and calculating the corresponding energy.

The flexibility of the propyl and ethyl ester groups, as well as the C-N and C-C bonds of the glycine (B1666218) backbone, would be the primary focus of such a study. Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule under equilibrium conditions and often dictates its biological and chemical activity.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

Transition State Analysis for Reaction Pathways

For a reaction involving this compound, such as N-acylation or ester hydrolysis, transition state theory can be applied computationally. The process involves locating the saddle point on the potential energy surface that corresponds to the transition state. The geometry and energy of the transition state provide critical information about the reaction barrier (activation energy), which is a key determinant of the reaction rate. Frequency calculations are performed to confirm the nature of the stationary point, with a true transition state having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Solvation Effects on Reaction Kinetics

Reactions are often carried out in a solvent, which can significantly influence their kinetics. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). Including solvation effects is crucial for obtaining a realistic description of reaction energetics and mechanisms in solution, as the solvent can stabilize or destabilize reactants, products, and transition states to different extents. For a molecule like this compound, the presence of polar functional groups suggests that solvent effects would be significant.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Prediction of Binding Modes with Enzymes and Receptors

No publicly available research data details the prediction of binding modes for this compound with any specific enzymes or receptors. Such an analysis would require dedicated computational studies involving the docking of this compound into the crystal structure of a target protein.

Analysis of Interaction Energetics and Key Residues

Similarly, there is no available information regarding the interaction energetics or the identification of key amino acid residues that may be involved in binding this compound. This level of analysis is contingent on prior molecular docking and dynamics simulations, which have not been reported for this compound.

Biological and Pharmacological Investigations of Ethyl 2 Propylamino Acetate and Its Derivatives

Enzyme Interaction and Inhibition Profiling

The interaction of ethyl 2-(propylamino)acetate derivatives with various enzyme systems has been a subject of significant research, particularly focusing on their potential as enzyme inhibitors. These investigations are crucial for understanding the therapeutic potential of these compounds.

Investigation of Hydrolase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase, COX-1, COX-2)

Derivatives of this compound have been evaluated for their inhibitory effects on hydrolase enzymes, which are critical in various physiological and pathological processes.

Cholinesterases (AChE and BChE):

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.govscienceopen.com Several studies have explored derivatives of the core structure as potential inhibitors of these enzymes. For instance, quinoxaline derivatives have shown potent inhibitory activity against both AChE and BChE. nih.govnih.gov One study reported a series of twelve quinoxaline derivatives with IC50 values against acetylcholinesterase ranging from 0.077 to 50.080 µM. nih.gov Some of these compounds also demonstrated significant butyrylcholinesterase inhibitory activity, with IC50 values between 14.91 and 60.95 µM. nih.gov The potency of inhibition is influenced by the type and size of substituents on the core structure. mdpi.com

Table 1: Inhibitory Activity of Selected Quinoxaline Derivatives against Cholinesterases

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

|---|---|---|---|

| Quinoxaline (3a) | 13.22 | > 100 | N/A |

| 2-Phenylquinoxaline (3b) | 50.08 | > 100 | N/A |

| 2,3-Dimethylquinoxaline (3c) | 7.25 | > 100 | N/A |

| Compound 6c | 0.077 | 14.91 | 193.6 |

Data sourced from multiple studies on quinoxaline derivatives. nih.gov

Cyclooxygenases (COX-1 and COX-2):

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Research into new selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. unich.itresearchgate.net While specific studies on this compound are limited, the development of various heterocyclic derivatives as COX-2 inhibitors is an active area of research. For example, certain pyrimidinyl-substituted compounds and thiazolyl-hydrazine-methyl sulfonyl derivatives have been identified as potent and selective COX-2 inhibitors, with some showing IC50 values in the nanomolar range, comparable to celecoxib. nih.gov These studies highlight the potential for structurally related compounds to be developed as anti-inflammatory agents. ijpda.org

Studies on Transferase and Oxidoreductase Systems

Currently, there is a limited body of publicly available research specifically investigating the interactions of this compound and its direct derivatives with transferase and oxidoreductase enzyme systems. While these enzyme classes are critical targets in drug discovery, the focus for this particular chemical scaffold has predominantly been on hydrolases and receptor modulation.

Kinetic Analysis of Enzyme Inhibition

Understanding the mechanism of enzyme inhibition is crucial for drug design. Kinetic studies are performed to determine whether an inhibitor acts in a competitive, non-competitive, uncompetitive, or mixed-type manner. ugm.ac.id

For cholinesterase inhibitors, kinetic analysis has revealed diverse mechanisms. For example, a detailed kinetic study of the most potent quinoxaline derivative from one series, compound 6c, was performed using a Lineweaver-Burk plot. nih.govresearchgate.net The results indicated a mixed-type inhibition of AChE, suggesting the compound binds to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov This interaction may involve both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Similarly, kinetic studies on other classes of inhibitors have identified mixed-type inhibition for AChE. ugm.ac.id For butyrylcholinesterase, inhibitors can exhibit competitive or mixed types of inhibition, with Ki values helping to quantify the binding affinity. nih.govmdpi.com

Table 2: Kinetic Parameters of AChE Inhibition

| Inhibitor | Inhibition Type | Ki (nM) |

|---|---|---|

| Compound 6c (Quinoxaline derivative) | Mixed-type | Not Reported |

| Dihydrobenzodioxepine cymserine (DHBDC) | Competitive (for BuChE) | 2.22 |

Data from kinetic analyses of representative cholinesterase inhibitors. nih.govnih.gov

Receptor Modulation and Ligand Binding Studies

The interaction of this compound derivatives with neurotransmitter receptors is a significant area of pharmacological investigation, particularly concerning dopaminergic and serotonergic systems.

Assessment of Dopaminergic Receptor Affinity and Agonist/Antagonist Activity

Derivatives containing the propylamino ethyl moiety have shown significant affinity for dopamine receptors, particularly the D2 and D3 subtypes, which are important targets for neurological and psychiatric disorders. nih.gov

Structure-activity relationship studies have identified potent and selective D2 receptor agonists. For example, N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine was identified as a selective D2 agonist, and further modifications, such as the introduction of dichloro-substituents on the phenylethyl moiety, enhanced this selectivity. nih.gov In another study, a hybrid 7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol analogue was identified as a high-affinity D3-preferring agonist. Binding assays are used to quantify the affinity of these compounds, typically reported as the inhibition constant (Ki). Lower Ki values indicate higher binding affinity.

Table 3: Dopamine Receptor Binding Affinities of Propylamino Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol analogue | D2 | 9.56 | |

| BP 897 | D3 | 0.92 | researchgate.net |

| BP 897 | D2 | 61 | researchgate.net |

| HY-3-24 | D3 | 0.67 | researchgate.net |

| HY-3-24 | D2 | 86.7 | researchgate.net |

Data from in vitro competitive radioligand binding studies. researchgate.net

Exploration of Serotonin Receptor Interactions

For instance, the aminotetralin derivative 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH DPAT) is a well-known 5-HT1A agonist. acnp.org Other research has explored how modifications to a core structure influence binding to 5-HT2 receptors. A study on [2-(ω-phenylalkyl)phenoxy]alkylamines found that derivatives with a dimethylene chain were more selective for the 5-HT2 receptor over the D2 receptor. pharm.or.jp The affinity of these compounds is often determined through radioligand binding assays, with results expressed as IC50 or Ki values. For example, one study found that a series of 1,3,5-triazine-methylpiperazine derivatives showed high affinity for the 5-HT6 receptor (Ki = 11 nM) with significant selectivity over other 5-HT and dopamine receptors. researchgate.net

Table 4: Serotonin Receptor Binding Affinities of Representative Ligands

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Sumatriptan | 5-HT1Da | 5.8 | acnp.org |

| Sumatriptan | 5-HT1Db | 7.7 | acnp.org |

| 5-CT | 5-HT7 | ~0.4 - 1.0 | nih.gov |

| 8-OH-DPAT | 5-HT1A | High Affinity (Agonist) | acnp.org |

| Compound 4 (1,3,5-triazine derivative) | 5-HT6 | 11 | researchgate.net |

Data from various in vitro binding studies. nih.govacnp.orgresearchgate.net

Functional Assays for Receptor Activation or Blockade

Currently, there is a lack of publicly available scientific literature detailing functional assays for the activation or blockade of specific receptors by this compound or its derivatives. Receptor binding assays, which are crucial for determining the interaction between a compound and a receptor, have not been reported for this specific molecule. Such assays are fundamental in drug discovery to understand the mechanism of action and potential therapeutic applications of a compound. Methodologies like filtration and scintillation proximity assays are commonly employed to assess receptor-ligand interactions, but no such studies have been published regarding this compound.

Antimicrobial and Antifungal Activity Evaluation

While the broader class of N-alkyl amino acid derivatives has been investigated for antimicrobial properties, specific data on the antimicrobial and antifungal activity of this compound and its derivatives are not available in the current body of scientific research. General studies on related compounds, such as N-alkyl and N-aryl piperazine derivatives, have shown some activity against various bacterial and fungal strains. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is no published research specifically evaluating the antibacterial efficacy of this compound or its derivatives against Gram-positive and Gram-negative bacterial strains. Studies on other N-aryl amino acids have indicated that the presence of an aromatic ring can contribute to antibacterial activity, but this is not directly applicable to the aliphatic structure of this compound.

Antifungal Activity against Fungal Pathogens

Similarly, the scientific literature lacks specific studies on the antifungal activity of this compound and its derivatives against fungal pathogens. While some derivatives of other nitrogen-containing heterocycles have been synthesized and tested for antifungal properties, this information does not pertain to the compound .

Mechanisms of Antimicrobial Action

Without any data on the antimicrobial or antifungal activity of this compound, the mechanisms of such action have not been investigated.

Anticancer and Cytotoxicity Assessment in Cellular Models

There is no available data from scientific studies on the anticancer and cytotoxicity of this compound or its derivatives in cellular models. While research has been conducted on the antiproliferative activity of various other classes of compounds, including quinoxaline and bispidine derivatives, these are structurally distinct from this compound, and their biological activities are not indicative of its potential effects.

In Vitro Antiproliferative Activity against Various Cancer Cell Lines

No studies have been published that assess the in vitro antiproliferative activity of this compound or its derivatives against any cancer cell lines. Therefore, no data tables on its efficacy against cell lines such as HeLa, HCT-116, or MCF-7 can be provided.

Induction of Apoptosis and Cell Cycle Modulation

The induction of apoptosis, or programmed cell death, and the modulation of the cell cycle are critical mechanisms through which anticancer agents exert their effects. While direct research on this compound in this context is not extensively documented in publicly available literature, studies on its structural analogs and derivatives provide valuable insights into its potential anticancer activities.

Derivatives of ethyl 2-aminothiophene-3-carboxylate have been synthesized and evaluated for their apoptosis-inducing capabilities. For instance, a study focusing on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate revealed that certain compounds could induce apoptosis in breast cancer cell lines. Flow cytometric analysis of MCF-7 cells treated with one such derivative showed a significant increase in the apoptotic cell population, with a 26.86% reduction in cell viability. The percentage of cells in early apoptosis was found to be 2.3 times higher compared to untreated control cells. mdpi.com

Furthermore, novel compounds with pyrrole and carboxylate structures, specifically ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), have demonstrated potent cytotoxic activities against various soft tissue cancer cell lines. The mechanism of action for these compounds was identified as the inhibition of tubulin polymerization, which leads to a robust G2/M cell-cycle arrest. This disruption of the cell cycle ultimately culminates in the induction of apoptosis. nih.govresearchgate.net The growth-inhibitory effects of the most active EAPC compounds were observed to be both time and dose-dependent.

While these findings are promising and highlight the potential of ethyl acetate (B1210297) derivatives as anticancer agents, it is crucial to note the absence of specific studies on this compound. Future research should focus on investigating the direct effects of this compound on apoptosis and cell cycle progression in various cancer cell lines to ascertain its therapeutic potential.

Investigation of Synergistic Effects with Established Chemotherapeutics

The combination of novel compounds with established chemotherapeutic agents is a promising strategy to enhance anticancer efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity. The investigation of synergistic effects between this compound or its derivatives and conventional cancer drugs is an emerging area of research.

While specific studies on the synergistic interactions of this compound are limited, research on related ethyl acetate fractions and derivatives has shown potential. For example, the ethyl acetate fraction of Vernonia amygdalina Delile has been shown to enhance the anticancer effects of gemcitabine, a standard chemotherapeutic agent for pancreatic cancer. This fraction was found to inhibit cell proliferation and induce apoptosis in breast cancer cell lines. pensoft.netresearchgate.net Such findings suggest that ethyl acetate-containing compounds may possess components that can sensitize cancer cells to the cytotoxic effects of chemotherapy.

The principle of synergy is often rooted in the multi-target nature of natural and synthetic compounds. These agents can modulate various cellular pathways that are also targeted by conventional drugs, leading to a more potent combined effect. For instance, polyamine analogues have been demonstrated to synergize with a range of cytotoxic agents, including doxorubicin and paclitaxel, in breast cancer cell lines. The synergistic effect was found to be schedule-dependent, with the most significant growth inhibition observed when the cytotoxic agent was administered prior to the polyamine analogue. nih.gov

Given the structural similarities and the biological activities of its derivatives, it is plausible that this compound could exhibit synergistic effects with existing chemotherapeutics. However, a significant research gap exists in this area. Future studies are warranted to explore the potential of this compound and its derivatives in combination therapies for various cancers. Such investigations should include a detailed analysis of the molecular mechanisms underlying any observed synergistic interactions.

Anti-inflammatory and Analgesic Research

This compound and its derivatives have been the subject of investigation for their potential anti-inflammatory and analgesic properties. Research in this area has explored their effects on various inflammatory pathways and mediators both in vitro and in vivo.

Evaluation in In Vitro Inflammatory Pathways

The anti-inflammatory potential of derivatives of this compound has been assessed through various in vitro assays that measure the inhibition of key enzymes and mediators involved in the inflammatory cascade. A notable example is the study of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate, a succinimide derivative. This compound was evaluated for its inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are crucial in the synthesis of prostaglandins and leukotrienes, respectively. mdpi.com

The in vitro results demonstrated that this derivative exhibited a significant inhibitory effect on these enzymes. The IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined for COX-1, COX-2, and 5-LOX.

| Enzyme | IC50 (µg/mL) |

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

These results indicate a greater inhibitory effect on COX-2 and 5-LOX compared to COX-1, suggesting a potential for a more favorable gastrointestinal safety profile than non-selective NSAIDs. The inhibition of 5-LOX is particularly significant as it is a key target for anti-inflammatory drug development. The compound demonstrated dose-dependent inhibition of 5-LOX, with inhibitions ranging from 44.80% at 62.50 µg/mL to 79.40% at 1000 µg/mL. mdpi.com

Furthermore, various ethyl acetate extracts from medicinal plants have been shown to inhibit the production of other critical inflammatory mediators. For instance, extracts have been reported to significantly reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govresearchgate.net These findings underscore the potential of ethyl acetate-based compounds to modulate multiple pathways in the inflammatory response.

Mechanistic Studies on Inflammatory Mediators

Mechanistic studies have further elucidated the anti-inflammatory and analgesic actions of this compound derivatives by examining their effects on specific inflammatory mediators in vivo. Animal models of inflammation and pain are commonly used for these investigations.

In a carrageenan-induced paw edema model in mice, a model of acute inflammation, the administration of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate led to a significant reduction in paw swelling. The anti-inflammatory effect was dose-dependent, with a notable reduction in edema observed at different time points post-carrageenan injection. mdpi.com

| Dose (mg/kg) | Percent Reduction in Edema (at 2 hours) | Percent Reduction in Edema (at 5 hours) |

| 10 | 33.3 ± 0.77% | - |

| 20 | 34.7 ± 0.74% | - |

| 30 | - | 40.58 ± 0.84% |

In analgesic assays, such as the hot plate test, which measures the response to thermal stimuli, the same derivative demonstrated a significant increase in pain latency, indicating an analgesic effect. This effect was also observed to be dose-dependent. mdpi.com

| Dose (mg/kg) | Latency Time (seconds) |

| 50 | 10.32 ± 0.82 |

| 100 | 12.16 ± 0.51 |

| 150 | 12.93 ± 0.45 |

Studies on various ethyl acetate extracts have also provided evidence for their analgesic effects through both peripheral and central mechanisms. In the formalin test, which has an early neurogenic phase and a later inflammatory phase, ethyl acetate extracts have shown the ability to inhibit pain in both phases, suggesting a complex mechanism of action that may involve the inhibition of inflammatory mediators like prostaglandins and substance P. nih.govdovepress.com The inhibition of both COX and LOX pathways, as demonstrated in vitro, likely contributes significantly to these observed in vivo anti-inflammatory and analgesic effects.

Structure Activity Relationship Sar Studies of Ethyl 2 Propylamino Acetate Analogues

Influence of N-Alkyl Chain Length on Biological Efficacy and Selectivity

The length and nature of the N-alkyl substituent in 2-(alkylamino)acetate derivatives play a pivotal role in determining their biological efficacy and selectivity. Studies on related N-substituted glycine (B1666218) derivatives have shown that variations in the alkyl chain can significantly modulate the lipophilicity and steric properties of the molecule, thereby influencing its interaction with biological targets. acs.org

Research on a series of N-alkylated glycine derivatives has demonstrated a clear correlation between the length of the alkyl chain and their biological activity. acs.orgnih.gov For instance, in studies of quaternary ammonium salts derived from glycine, antimicrobial activity was found to be highly dependent on the hydrocarbon chain length, with optimal activity often observed for compounds with 12-16 carbon atoms in the alkyl chain. nih.gov This suggests that a certain degree of lipophilicity is required for effective interaction with microbial membranes or specific protein targets.

The following interactive table illustrates the hypothetical effect of N-alkyl chain length on the biological efficacy of ethyl 2-(alkylamino)acetate analogues, based on general principles observed in related compound series.

Selectivity for a particular biological target can also be fine-tuned by altering the N-alkyl chain length. A longer or bulkier alkyl group might favor binding to a receptor with a larger hydrophobic pocket, while a shorter chain could be optimal for a more constrained binding site.

Role of the Ester Moiety in Target Recognition and Metabolic Stability

However, the presence of an ester group often renders a molecule susceptible to hydrolysis by esterase enzymes, which are abundant in the body. nih.gov This can lead to rapid metabolism and a short duration of action. The rate of hydrolysis is influenced by the nature of the alcohol and carboxylic acid components of the ester. For instance, studies comparing the metabolic stability of methyl, ethyl, and propyl esters have shown that plasma stability can be inversely proportional to the size of the alkoxy group. nih.gov Methyl esters tend to exhibit greater metabolic stability compared to their ethyl or propyl counterparts. nih.gov

The following table summarizes the relative metabolic stability of different alkyl esters based on findings from studies on homologous ester series.

To improve metabolic stability while retaining biological activity, the ester group can be replaced with a bioisostere. cambridgemedchemconsulting.comcambridgemedchemconsulting.comdrughunter.com Bioisosteres are functional groups that possess similar physicochemical properties to the original group but exhibit different metabolic profiles. Common bioisosteric replacements for esters include 1,2,4-oxadiazoles, amides, and small heterocyclic rings. cambridgemedchemconsulting.comu-tokyo.ac.jp These modifications can maintain the necessary electronic and steric features for target binding while being less prone to enzymatic cleavage.

Impact of Substituents on the Acetate (B1210297) Backbone on Biological Activity

Modification of the acetate backbone, specifically at the α-carbon, can profoundly influence the biological activity of ethyl 2-(propylamino)acetate analogues. Introducing substituents at this position can alter the molecule's conformation, stereochemistry, and electronic properties, thereby affecting its interaction with the target.

For example, the introduction of a small alkyl group, such as a methyl group, at the α-carbon would create a chiral center. The resulting enantiomers may exhibit different biological activities and potencies, a phenomenon known as stereoselectivity. One enantiomer may fit optimally into the binding site of a target protein, while the other may have a weaker interaction or even interact with a different target altogether.

Studies on α-substituted amino acids have demonstrated that even minor changes to the side chain can have significant effects on biological properties. nih.gov For instance, replacing a hydrogen with a larger alkyl or aryl group can dramatically alter the conformational preferences of the molecule, which can be critical for biological activity.

Rational Design Principles for Optimizing Potency and Specificity

The rational design of more potent and specific analogues of this compound relies on a thorough understanding of its SAR. Key principles include:

Target-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to predict how different analogues will bind. This allows for the in silico design of molecules with improved complementarity to the binding site.

Pharmacophore Modeling: By identifying the essential structural features required for activity (the pharmacophore), new molecules can be designed that incorporate these features in a novel scaffold. For this compound, the key pharmacophoric elements likely include the secondary amine, the carbonyl group of the ester, and the hydrophobic propyl group.

Lipophilicity Modulation: As discussed in section 6.1, optimizing the lipophilicity of the molecule is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties and for effective target engagement. This can be achieved by modifying the N-alkyl chain or by introducing polar or nonpolar substituents elsewhere in the molecule.

Metabolic Stabilization: To enhance the duration of action, metabolically labile sites, such as the ester group, can be modified. This can involve replacing the ester with a more stable bioisostere or introducing steric hindrance near the ester to slow down enzymatic hydrolysis.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is optimal for binding to the target. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.

Comparative Analysis with Structurally Related Compounds

The biological activity of this compound can be better understood by comparing it with structurally related compounds, such as analogues derived from other amino acids like alanine or valine. Replacing the glycine backbone with that of another amino acid introduces a substituent at the α-carbon, which can significantly impact activity.

For example, an ethyl 2-(propylamino)propanoate (an alanine derivative) would introduce a methyl group at the α-carbon. This would increase the lipophilicity and steric bulk of the molecule and introduce a chiral center. Studies comparing glycine-derived and alanine-derived quaternary ammonium salts have shown that the alanine derivatives often exhibit stronger antimicrobial effects. nih.gov This suggests that the presence of a small alkyl group on the acetate backbone can be beneficial for certain biological activities.

Similarly, an ethyl 2-(propylamino)-3-methylbutanoate (a valine derivative) would introduce an isopropyl group at the α-carbon. This would further increase the steric bulk and lipophilicity, which could either enhance or diminish activity depending on the specific requirements of the biological target. A comparative study of N-acylated amino acid methyl esters showed that the nature of the amino acid (glycine vs. valine) influenced the antimicrobial activity profile. beilstein-journals.org

The following table provides a hypothetical comparison of the biological activity of this compound with its alanine and valine analogues, based on general SAR principles.

By systematically comparing these and other related structures, a more complete picture of the SAR for this class of compounds can be developed, guiding the design of future analogues with optimized therapeutic properties.

Environmental Fate and Ecotoxicological Considerations for Ethyl 2 Propylamino Acetate

Environmental Distribution and Compartmentalization

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These properties determine whether a substance will preferentially partition to water, soil, sediment, or air. For amino acid derivatives, their distribution can be complex due to their potential to exist in different ionic forms depending on the pH of the surrounding medium. The spatial distribution of amino acids in estuarine environments, for example, is influenced by factors such as river discharge and anthropogenic impacts. fao.org Understanding these properties is key to predicting the environmental compartments where Ethyl 2-(propylamino)acetate is likely to accumulate.

Ecotoxicity Assessment Methodologies

Ecotoxicity assessment aims to determine the potential adverse effects of a substance on ecosystems. A variety of standardized laboratory tests are used to evaluate the toxicity to different organisms representing various trophic levels.

Test Types: Ecotoxicological studies can be categorized as acute (short-term) or chronic (long-term). erasm.org Acute tests typically measure mortality or immobilization over a short period, while chronic tests assess effects on reproduction, growth, and development over a significant portion of an organism's lifespan. erasm.org

Standardized Test Methods: Guidance on appropriate test methods for different environmental compartments (freshwater, marine water, sediment, and soil) is provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). oup.com For aquatic toxicity, common test organisms include fish, daphnids (water fleas), and algae. ut.ee Avian toxicity testing may involve in vitro methods using primary hepatocyte cultures or liver slice cultures as alternatives to in vivo studies. oup.com

New Approach Methodologies (NAMs): There is a growing emphasis on the use of New Approach Methodologies (NAMs), which include in vitro assays, computational models, and "organ-on-a-chip" technologies, to reduce and replace animal testing in ecotoxicity assessments. usda.gov

Table 2: Common Ecotoxicity Assessment Methodologies

| Test Category | Organism/System | Endpoint Measured |

|---|---|---|

| Aquatic Toxicity | Fish (e.g., Fathead minnow) | Acute (LC50), Chronic (growth, reproduction) |

| Daphnia magna | Acute (EC50 - immobilization), Chronic (reproduction) | |

| Algae | Growth inhibition (EC50) | |

| Avian Toxicity | Chicken Embryo | Gene expression, Developmental effects |

| Computational | QSAR models | Prediction of toxicity based on chemical structure |

Predictive Models for Environmental Persistence and Mobility

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the environmental fate and ecotoxicity of chemicals when experimental data is limited.

QSAR Models for Ecotoxicity: QSAR models correlate the chemical structure of a compound with its biological activity or environmental properties. These models can be used to predict the toxicity of a chemical to various species without the need for extensive experimental testing. nih.govuci.edu For example, QSAR models have been developed to predict the acute aquatic toxicity of chemicals to Daphnia magna and the fish Pimephales promelas. ut.eeuci.edunih.gov The accuracy of these models depends on the quality and diversity of the training data set. nih.gov

Predictive Models for Degradation: Machine learning methods are being employed to develop predictive models for specific degradation pathways. For instance, models have been created to predict the N-dealkylation of amine contaminants, which is a key biotransformation pathway. nih.govmdpi.comresearchgate.net These models use molecular descriptors to predict the likelihood of a compound undergoing this metabolic process. nih.govmdpi.comresearchgate.net Similarly, predictive models are being developed to correlate the chemical structure of amines with their oxidative degradation rates. nih.gov

The application of such models to this compound could provide valuable initial estimates of its environmental persistence, mobility, and potential ecotoxicity, guiding further experimental investigation.

Conclusion and Future Research Directions

Synthesis of Key Research Findings on Ethyl 2-(propylamino)acetate

This compound, with the chemical formula C₇H₁₅NO₂, is a derivative of the simplest amino acid, glycine (B1666218), where a propyl group is attached to the nitrogen atom, and the carboxylic acid group is esterified with ethanol (B145695). scbt.comchem960.comsigmaaldrich.com Its molecular weight is 145.20 g/mol . sigmaaldrich.comchembuyersguide.com The compound is typically a colorless to yellow liquid and is recommended to be stored at 2-8°C. sigmaaldrich.com

One documented method for its synthesis involves the reaction of ethyl bromoacetate (B1195939) with an excess of n-propylamine in a suitable solvent like dichloromethane (B109758) at a controlled temperature. prepchem.com Another approach involves the catalytic N-alkylation of glycine ethyl ester with propanol, a method that is gaining traction due to its atom economy and the production of water as the only byproduct. researchgate.net

While specific experimental data for its physical and spectroscopic properties are not widely available in publicly accessible literature, its structural features suggest it would exhibit characteristic signals in NMR and IR spectroscopy. For instance, in ¹H NMR, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the propyl group (a triplet, a sextet, and a triplet), and the methylene (B1212753) group adjacent to the nitrogen and the carbonyl group. In ¹³C NMR, distinct signals for each of the seven carbon atoms would be anticipated. The IR spectrum would be characterized by the presence of a strong carbonyl (C=O) stretch from the ester group and an N-H stretch from the secondary amine.